molecular formula C7H12N2O B2651472 rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one CAS No. 868585-36-8

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2651472
CAS No.: 868585-36-8
M. Wt: 140.186
InChI Key: XLHNWTSCXPCOMK-WDSKDSINSA-N
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Description

rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride (CAS: 868551-95-5) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridinone scaffold. Its molecular formula is C₇H₁₃ClN₂O (MW: 176.64 g/mol), and it exists as a racemic mixture of the cis-configuration. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological research. The compound’s SMILES notation, O=C1NC[C@H]2[C@@H]1CCNC2.Cl, highlights its stereochemistry and ketone functionality .

Its commercial availability (priced at $741–$8,288 per 50 mg–5 g) reflects its niche research use .

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868585-36-8
Record name rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs catalysts and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Saturation Salt Form Price Range (Research Scale)
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one HCl C₇H₁₃ClN₂O 176.64 Ketone, bicyclic amine Octahydro Hydrochloride $741–$8,288
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one C₇H₆N₂O 134.14 Ketone, bicyclic amine Dihydro Free base Not available
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₈H₅BrN₂O 225.04 Aldehyde, bromo substituent Unsaturated Free base $7–$28
2-Cyanopyridine C₆H₄N₂ 104.11 Cyano group Planar Free base $8–$10

Key Observations :

  • Saturation : The target compound’s octahydro structure confers rigidity and reduced aromaticity compared to the dihydro analog () and unsaturated pyrrolopyridines (e.g., 4-bromo derivative). This may enhance metabolic stability but reduce π-π stacking interactions in biological targets .
  • Functional Groups : The ketone in the target compound and dihydro analog contrasts with the aldehyde in the 4-bromo derivative, which may confer divergent reactivity (e.g., Schiff base formation vs. hydrogen bonding).
  • Salt Form : The hydrochloride salt improves solubility over free-base analogs, critical for in vitro assays .

Price and Availability :

  • The target compound is significantly costlier (e.g., $741/50 mg) than simpler analogs like 2-cyanopyridine ($8/1g), reflecting synthetic complexity and niche demand .

Biological Activity

rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a compound with significant potential in medicinal chemistry, particularly for its analgesic and sedative properties. This article explores its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.1665 g/mol
  • CAS Number : 2089245-60-1
  • IUPAC Name : rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

Analgesic and Sedative Properties

Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit notable analgesic and sedative activities. A study published in PMC reported the synthesis of various derivatives that were tested for their analgesic effects using the "hot plate" and "writhing" tests. The results indicated that several compounds were more effective than traditional analgesics like aspirin, with some showing efficacy comparable to morphine .

Structure-Activity Relationship

The relationship between the chemical structure of pyrrolo[3,4-c]pyridine derivatives and their biological activities has been a focal point of research. Modifications in the alkyl linker connecting the arylamine with the cyclic imide moiety were found to affect both analgesic and sedative properties significantly. For instance, derivatives with shorter alkyl linkers exhibited enhanced biological activity .

Study 1: Efficacy in Pain Models

In a comparative study involving multiple pyrrolo[3,4-c]pyridine derivatives, compounds 9 and 11 demonstrated analgesic effects in the "writhing" test that surpassed those of aspirin. The study also noted a significant reduction in locomotor activity in treated mice, indicating potential sedative effects .

Study 2: Toxicity Assessment

Another critical aspect of evaluating these compounds is their toxicity profile. The aforementioned derivatives showed minimal toxicity compared to morphine and aspirin, making them promising candidates for further development as antinociceptive agents .

Data Summary Table

CompoundAnalgesic Activity (Writhing Test)Sedative Activity (Thiopental Sleep Duration)Toxicity Level
Compound 9More active than aspirinProlonged sleep durationLow
Compound 11Comparable to morphineProlonged sleep durationLow
AspirinReferenceN/AModerate

Q & A

Q. What is the significance of the rac prefix in the compound's nomenclature, and how does it impact experimental design?

The rac designation indicates a racemic mixture of enantiomers, which is critical in pharmacological studies where stereochemistry influences biological activity. For example, one enantiomer may bind more effectively to a target receptor than the other. Researchers must employ chiral separation techniques (e.g., chiral HPLC or enzymatic resolution) to isolate individual enantiomers for activity assays . Methodological considerations include verifying enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy.

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

The compound is stable under normal laboratory conditions but should be stored in a desiccator at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids, bases, and oxidizing agents, as these may degrade the bicyclic structure . Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) is advised for long-term storage studies.

Q. Which analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and ring fusion .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve absolute configuration, as demonstrated for similar pyrrolopiperidine derivatives .
  • HPLC with UV/Vis detection for purity assessment (≥95% recommended for biological assays).

Q. What safety precautions are necessary given limited toxicology data?

While acute toxicity data are sparse, the compound is classified under GHS Category 4 (harmful if inhaled, ingested, or absorbed dermally). Use PPE (gloves, lab coat, goggles) and work in a fume hood. For in vivo studies, conduct preliminary dose-ranging trials in rodent models to establish LD₅₀ and NOAEL .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are the pitfalls?

Enantiomeric resolution often requires chiral auxiliaries or catalysts. For example, hydrogenation of a prochiral intermediate using Pd/C with a chiral ligand (e.g., (R)-BINAP) can yield >90% enantiomeric excess (ee). Challenges include:

  • Racemization during workup : Minimize exposure to high temperatures or acidic conditions .
  • Scale-up inefficiency : Switch from batch to flow chemistry for improved stereocontrol .
    Validate purity via chiral GC or SFC and correlate ee with bioactivity using dose-response curves .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to receptors (e.g., GPCRs or kinases).
  • QM/MM simulations to explore transition states in enzyme inhibition .
  • MD simulations (NAMD, GROMACS) to assess binding stability over 100-ns trajectories.
    Cross-validate with experimental data (e.g., SPR or ITC binding affinities) .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Compare key analogs (Table 1) to identify pharmacophores:

CompoundStructural FeatureBioactivity InsightReference
rac-Octahydropyrrolo[2,3-c]pyrrol-2-oneBicyclic frameworkEnhanced CNS penetration
(3aR,6aR)-Hexahydrospiro[furo...Spirocyclic modificationImproved metabolic stability
2-Methyl-pyrrolo[3,4-c]pyridin-3-oneMethyl substitutionAltered receptor selectivity

Q. How should contradictory data (e.g., varying bioactivity across studies) be addressed?

  • Replicate experiments under standardized conditions (pH, temperature, cell lines).
  • Validate assays using orthogonal methods (e.g., replace fluorescence-based assays with radiometric assays).
  • Analyze batch variability in compound purity or stereochemistry via LC-MS/MS .

Q. What are the challenges in scaling up synthetic routes, and how can they be mitigated?

  • Cyclization bottlenecks : Optimize microwave-assisted synthesis to reduce reaction time from 24h to 2h .
  • Purification issues : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
  • Byproduct formation : Introduce in-line FTIR monitoring to detect intermediates and adjust feed rates .

Methodological Resources

  • Stereochemical Analysis : Refer to IUPAC guidelines for absolute configuration determination .
  • Toxicity Screening : Follow OECD Test No. 423 for acute oral toxicity in rodents .
  • Computational Modeling : Utilize the ICReDD framework for reaction path optimization .

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